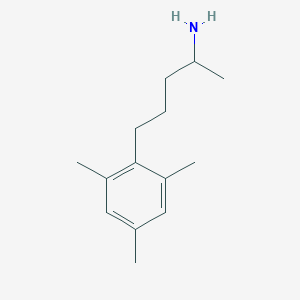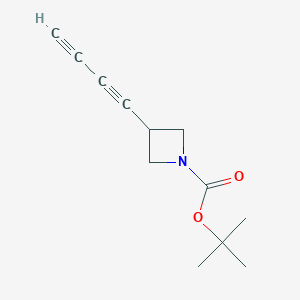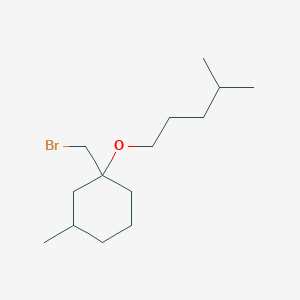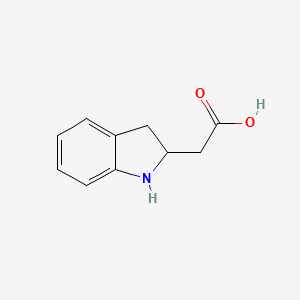
2-(4-Chloro-2-fluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a colorless to slightly yellow liquid with an intense odor. This compound is used in various industries, including pharmaceuticals, agrochemicals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-fluorobenzaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like thionyl chloride (SOCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(4-Chloro-2-fluorophenyl)acetic acid
Reduction: 2-(4-Chloro-2-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)acetaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluoroacetophenone
Uniqueness
2-(4-Chloro-2-fluorophenyl)acetaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H6ClFO |
|---|---|
Peso molecular |
172.58 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
Clave InChI |
UQMJDENQJRBEQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)





![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)


